MLS-573151
Overview
Description
- MLS-573151 (also known as MLS000573151) is a selective inhibitor of the GTPase Cdc42 . GTPases are essential proteins involved in regulating cellular processes, including cell morphology, migration, and endocytosis.
- Cdc42, a member of the Rho family, plays a crucial role in signaling pathways that control diverse cellular functions.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for MLS-573151 are not readily available in the literature. it’s essential to note that this compound is commercially available.
- Industrial production methods may involve proprietary processes, which are typically not disclosed publicly.
Chemical Reactions Analysis
- MLS-573151 primarily inhibits Cdc42 by preventing GTP binding to the protein.
- Common reagents and conditions used in its synthesis and derivatization remain undisclosed due to proprietary reasons.
- Major products formed during its synthesis or modification are not explicitly documented.
Scientific Research Applications
- MLS-573151 has gained attention in scientific research due to its selective inhibition of Cdc42.
- In the field of cancer research, Cdc42 inhibitors like this compound are investigated for their potential to suppress tumor growth and metastasis.
- Its applications extend to other areas, such as immunology, inflammation, and angiogenesis.
Mechanism of Action
- MLS-573151 acts by disrupting the interaction between GTP and Cdc42, thereby inhibiting Cdc42’s function.
- The molecular targets and pathways affected by this inhibition are still an active area of study.
Comparison with Similar Compounds
- While MLS-573151 is unique in its selectivity for Cdc42, other related compounds include:
- H-Ras inhibitors: These target another GTPase involved in cell signaling.
- Rac1 and Rac2 inhibitors: These GTPases share some similarities with Cdc42.
- RhoA wild-type inhibitors: RhoA is another member of the Rho family.
- Rab2 and Rab7 inhibitors: These are related GTPases but not directly affected by this compound.
Properties
IUPAC Name |
4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c22-27(25,26)19-13-11-18(12-14-19)24-21(17-9-5-2-6-10-17)15-20(23-24)16-7-3-1-4-8-16/h1-14,21H,15H2,(H2,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPCVEVPKHRJNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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